3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline
Description
Properties
IUPAC Name |
3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-2-1-3-10(6-9)14-7-11-4-5-12(8-14)15-11/h1-3,6,11-12H,4-5,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPAQIKIGRKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Desymmetrization of Tropinone Derivatives
Tropinone, a symmetric ketone, serves as a starting material for stereochemical diversification. Catalytic asymmetric reduction using chiral catalysts like (R)-BINAP-Ru complexes achieves enantiomeric excess (ee) >95% for the 8-azabicyclo[3.2.1]octane scaffold. Subsequent oxidation and reductive amination introduce the aniline moiety.
Key Reaction Parameters
Palladium-Catalyzed Cyclization
Palladium-mediated intramolecular C–N coupling constructs the bicyclic framework. Aryl halides tethered to pyrrolidine precursors undergo cyclization under mild conditions:
This method delivers the scaffold in 70–75% yield with >90% purity.
Functionalization of the Bicyclic Core
Suzuki-Miyaura Coupling
Aryl boronic acids couple with brominated intermediates under Pd catalysis:
Optimized Conditions
Buchwald-Hartwig Amination
Direct amination of aryl halides avoids pre-functionalized boronic acids:
Performance Metrics
A Ni-catalyzed C–H functionalization strategy enables direct introduction of the aniline group without pre-halogenation:
Critical Parameters
-
Catalyst: Ni(cod)₂ (5 mol%)
-
Ligand: Chiral bis(oxazoline) (10 mol%)
-
Additive: Me₃SiOTf (1.2 equiv)
-
Solvent: MeCN
-
Temperature: 25°C, 48 h
Analytical Characterization
Structural Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Desymmetrization | (R)-BINAP-RuCl₂ | 78–82 | 97 | High enantioselectivity |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 65–81 | N/A | Modular boronic acid use |
| Ni-Catalyzed C–H Activation | Ni(cod)₂/Ligand L* | 68 | 92 | Avoids pre-functionalization |
Challenges and Optimization Strategies
Chemical Reactions Analysis
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
-
Pharmacology :
- The compound has been investigated for its activity as a receptor antagonist, particularly targeting the vasopressin V1A receptor, which plays a crucial role in cardiovascular regulation. Compounds with similar structures have shown high affinity and selectivity for this receptor, indicating potential applications in treating hypertension and heart failure.
-
Biological Activity :
- Studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can inhibit cellular processes essential for cell proliferation and survival, such as protein synthesis. This inhibition suggests a mechanism for therapeutic intervention in various diseases, including cardiovascular conditions.
-
Synthesis of Complex Molecules :
- 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline serves as a building block for synthesizing more complex organic molecules, facilitating advancements in organic chemistry and drug design.
Case Study 1: Vasopressin Receptor Antagonists
A series of 8-azabicyclo[3.2.1]octane derivatives were evaluated for their impact on vasopressin receptor activity in cellular models. Modifications to the bicyclic structure significantly enhanced receptor binding affinity and selectivity, suggesting that further structural optimization could lead to more effective therapeutic agents against cardiovascular diseases.
Case Study 2: In Vitro Studies on Cellular Processes
In vitro studies have shown that compounds similar to this compound can effectively inhibit vasopressin-induced signaling pathways, providing insights into their potential use in therapeutic strategies aimed at modulating cellular responses involved in disease progression.
Mechanism of Action
The mechanism of action of 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The table below highlights key structural variations and functional groups in analogs of 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline:
Physicochemical Properties
- Solubility : The methoxy group in 12k improves aqueous solubility compared to the parent aniline, critical for in vivo efficacy .
- Molecular Weight : Larger derivatives (e.g., C₂₅H₃₀N₆O₃, MW 462.55) may face challenges in blood-brain barrier penetration, limiting their use in central nervous system targets .
- Steric Effects : Bulky substituents (e.g., trifluoroethyl in 10 ) increase metabolic stability by shielding the bicyclo core from oxidative enzymes .
Biological Activity
The compound 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline is a derivative of the bicyclic structure known for its potential biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.34 g/mol. The compound features an oxabicyclic framework, which contributes to its interaction with biological targets.
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane moiety can act as antagonists for various receptors, notably the vasopressin V1A receptor. For instance, a study disclosed a series of 8-azabicyclo[3.2.1]octan-3-yl derivatives that exhibited high affinity and selectivity for this receptor, suggesting potential applications in treating conditions like hypertension and heart failure .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can inhibit cellular processes such as protein synthesis, which is crucial for cell proliferation and survival. For example, the inhibition of vasopressin-induced signaling pathways has been observed, indicating a possible mechanism for therapeutic intervention .
Case Studies
A notable case study involved the evaluation of various analogs of 8-azabicyclo[3.2.1]octane in cellular models to assess their impact on vasopressin receptor activity. The findings revealed that specific modifications to the bicyclic structure significantly enhanced receptor binding affinity and selectivity .
Data Table: Biological Activity Summary
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests favorable absorption characteristics with potential for central nervous system penetration due to their lipophilicity . Studies have indicated that these compounds can cross the blood-brain barrier, making them suitable candidates for neurological applications.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are necessary to establish safety profiles in vivo . The compound's structural attributes suggest moderate risk factors associated with its use, necessitating thorough evaluation during drug development.
Q & A
Q. What are the primary synthetic routes for 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)-8-oxa-3-azabicyclo[3.2.1]octane and aniline derivatives under inert atmosphere (Ar) achieves moderate yields (~65–81%) . Key parameters include:
Q. How is the structural identity of this compound confirmed experimentally?
Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example:
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Limited data suggest moderate solubility in polar aprotic solvents (e.g., DCM, THF) and instability under prolonged light/heat exposure. Storage recommendations:
- Dark, inert atmosphere (Ar/N₂).
- Temperature: –20°C for long-term stability . Experimental validation via accelerated degradation studies (40°C/75% RH for 4 weeks) is advised.
Advanced Research Questions
Q. How does the bicyclic framework influence bioactivity in kinase inhibition studies?
The 8-oxa-3-azabicyclo[3.2.1]octane core enhances binding to ATP pockets in kinases (e.g., AAK1, GAK) due to:
- Rigid conformation reducing entropy loss.
- Hydrogen bonding via the oxygen atom . Structure-activity relationship (SAR) studies show that substitutions on the aniline ring modulate selectivity (e.g., methoxy groups improve antiviral activity against dengue NS5) .
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?
- PET imaging : Radiolabeled analogs (e.g., [¹⁸F]ATPFU) track mTOR inhibition in tumor-bearing rodents .
- Toxicity screening : Acute oral toxicity (OECD 423) and genotoxicity (Ames test) are prioritized due to limited toxicological data .
- Metabolic stability : Liver microsome assays (human/rat) assess CYP450-mediated degradation .
Q. How can computational modeling optimize derivatives for blood-brain barrier (BBB) penetration?
Molecular dynamics (MD) simulations predict logP (2.1) and polar surface area (23.5 Ų), indicating moderate BBB permeability . Key strategies:
- Reducing hydrogen bond donors (from 1 to 0).
- Introducing lipophilic substituents (e.g., trifluoroethyl groups) . Free energy perturbation (FEP) calculations validate binding affinity improvements .
Methodological Challenges and Solutions
Q. How are contradictions in reported synthetic yields resolved?
Discrepancies arise from:
- Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd).
- Boronic acid purity (HPLC vs. 95% purity). Mitigation:
- Standardize reaction protocols (e.g., glovebox for air-sensitive steps).
- Use internal reference compounds (e.g., 4-bromoaniline) for yield calibration .
Q. What analytical techniques validate compound purity for pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
